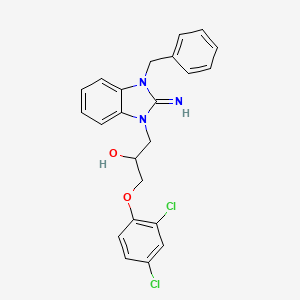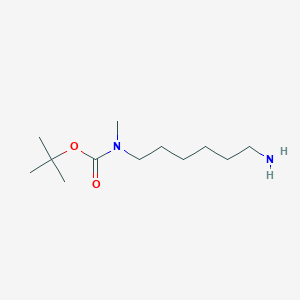![molecular formula C9H20OSi B13979075 tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane CAS No. 74812-76-3](/img/structure/B13979075.png)
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane is a chemical compound with the molecular formula C9H18OSi. It is an aliphatic terminal alkyne and is known for its applications in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane can be synthesized through the reaction of tert-butyldimethylsilyl chloride with propargyl alcohol. The reaction typically occurs in the presence of a base such as imidazole and a solvent like methylene chloride. The reaction conditions involve maintaining a low temperature to ensure the selectivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation or other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in substitution reactions where the prop-1-en-2-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are often used as intermediates in the synthesis of more complex organic molecules .
科学的研究の応用
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The prop-1-en-2-yl group can participate in reactions with nucleophiles, while the tert-butyl(dimethyl)silyl group provides steric protection and stability to the molecule. These interactions facilitate the formation of desired products in synthetic reactions .
類似化合物との比較
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilane
Uniqueness
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane is unique due to its combination of a prop-1-en-2-yl group and a tert-butyl(dimethyl)silyl group. This combination provides both reactivity and stability, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a balance of steric protection and functional group reactivity, which is advantageous in various chemical reactions .
特性
IUPAC Name |
tert-butyl-dimethyl-prop-1-en-2-yloxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-8(2)10-11(6,7)9(3,4)5/h1H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJNUXOOJOFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450808 |
Source


|
| Record name | tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74812-76-3 |
Source


|
| Record name | tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
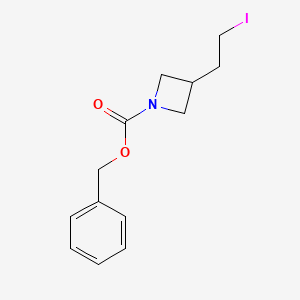
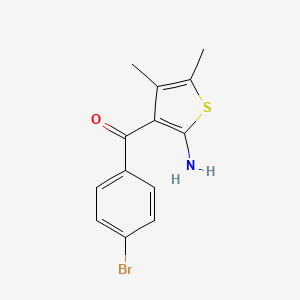
![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)
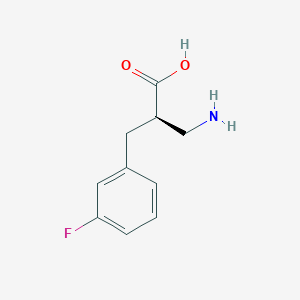
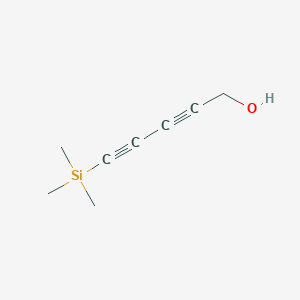

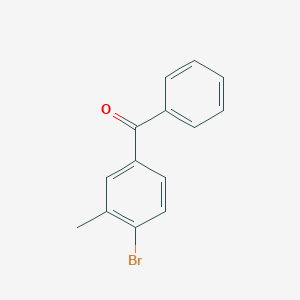
![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

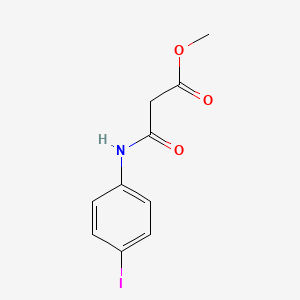
![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)

